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molecular formula C17H19NO2 B8356486 4-(3-(Benzyloxy)phenyl)morpholine CAS No. 26926-56-7

4-(3-(Benzyloxy)phenyl)morpholine

Cat. No. B8356486
M. Wt: 269.34 g/mol
InChI Key: KVPNDGWXWGRZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879835B2

Procedure details

526 mg (2.0 mmol) of 1-(benzyloxy)-3-bromobenzene, 209 μl (2.4 mmol) of morpholine, 283 mg (2.8 mmol) of sodium t-butoxide, 9 mg (0.005 mmol) of tris(dibenzylidine acetone)dipalladium(0) and 19 mg (0.015 mmol) of (±)-BINAP were placed in a flask, 5 ml of toluene was added thereto, and the mixture was stirred at 80° C. for 20 hours. The reaction mixture was cooled to room temperature, 20 ml of ethyl acetate was added thereto, and filtered through Cellite. The resulting filtrate was concentrated under a reduced pressure, and the residue was subjected to column chromatography using 30% ethyl acetate/hexane as an eluent to obtain 430 mg (yield 80%) of 4-(3-(benzyloxy)phenyl)morpholine.
Quantity
526 mg
Type
reactant
Reaction Step One
Quantity
209 μL
Type
reactant
Reaction Step One
Quantity
283 mg
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenzylidine acetone)dipalladium(0)
Quantity
9 mg
Type
reactant
Reaction Step One
[Compound]
Name
(±)-BINAP
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11](Br)[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1.CC(C)([O-])C.[Na+].C1(C)C=CC=CC=1>C(OCC)(=O)C>[CH2:1]([O:8][C:9]1[CH:10]=[C:11]([N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
526 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=CC=C1)Br
Name
Quantity
209 μL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
283 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
tris(dibenzylidine acetone)dipalladium(0)
Quantity
9 mg
Type
reactant
Smiles
Name
(±)-BINAP
Quantity
19 mg
Type
reactant
Smiles
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Cellite
CONCENTRATION
Type
CONCENTRATION
Details
The resulting filtrate was concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C=CC1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 430 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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